molecular formula C10H11ClN2O2 B13676726 Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride

Cat. No.: B13676726
M. Wt: 226.66 g/mol
InChI Key: BCEXAHBERXFHFU-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an ethyl ester in the presence of a base, followed by cyclization to form the pyrrolopyridine core. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to more reduced forms, such as amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it particularly effective as an enzyme inhibitor and receptor antagonist, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9;/h3-6H,2H2,1H3,(H,11,12);1H

InChI Key

BCEXAHBERXFHFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=NC=C1.Cl

Origin of Product

United States

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